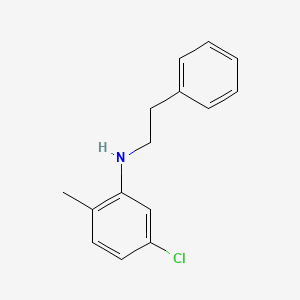![molecular formula C18H21Cl2NO2 B1385513 4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline CAS No. 1040687-40-8](/img/structure/B1385513.png)
4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline is a chemical compound with the molecular formula C18H21Cl2NO2. This compound is characterized by its unique structure, which includes a butoxy group, a dichlorophenoxyethyl group, and an aniline moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline typically involves the following steps:
Preparation of 2,4-Dichlorophenoxyethylamine: This is achieved by reacting 2,4-dichlorophenol with ethylene oxide to form 2,4-dichlorophenoxyethanol, which is then converted to the corresponding amine through amination reactions.
Butoxylation: The resulting 2,4-dichlorophenoxyethylamine is then reacted with butyl bromide or butyl chloride in the presence of a base (such as potassium carbonate) to introduce the butoxy group, forming the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or dichlorophenoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reduction reactions are typically carried out using hydrogen gas, iron, or tin in acidic conditions.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as alkyl halides, amines, or alcohols in the presence of a base.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Amino derivatives and other reduced forms.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline is similar to other compounds with similar functional groups, such as:
4-Butoxyaniline: Lacks the dichlorophenoxyethyl group.
2,4-Dichlorophenoxyacetic acid: Contains a carboxylic acid group instead of the aniline moiety.
N-(2-(2,4-Dichlorophenoxy)ethyl)aniline: Lacks the butoxy group.
Uniqueness: The presence of both the butoxy and dichlorophenoxyethyl groups in this compound makes it unique compared to similar compounds. This combination of functional groups imparts specific chemical and biological properties that are valuable in various applications.
属性
IUPAC Name |
4-butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-2-3-11-22-16-7-5-15(6-8-16)21-10-12-23-18-9-4-14(19)13-17(18)20/h4-9,13,21H,2-3,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWBVUJWMYPBSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385430.png)
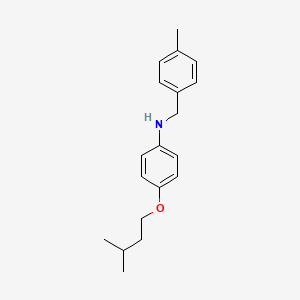
![3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1385436.png)
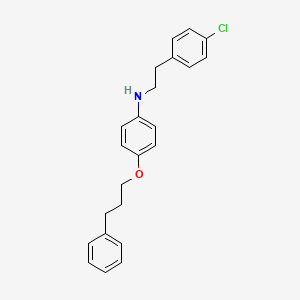
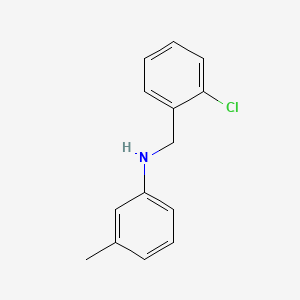
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1385440.png)
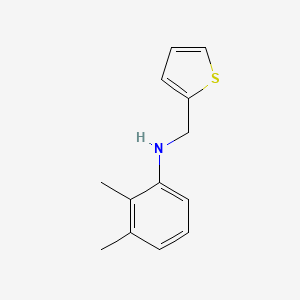
![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine](/img/structure/B1385442.png)
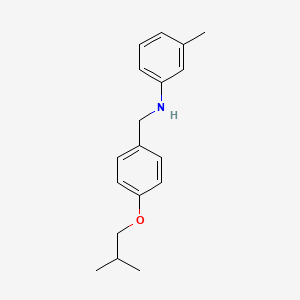
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385446.png)
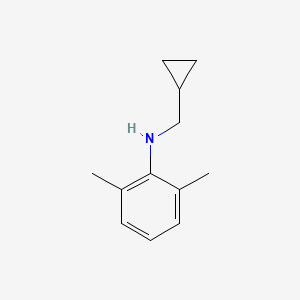
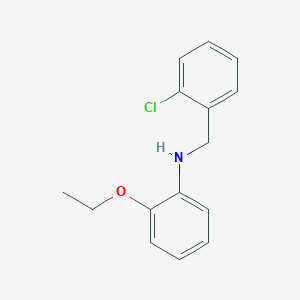
![2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385452.png)
